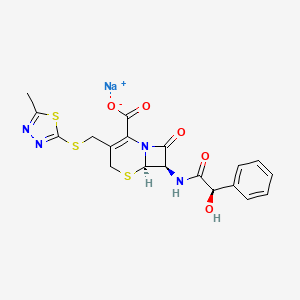
Ky 087 sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is particularly effective against Gram-positive organisms, such as Staphylococcus aureus and Escherichia coli . This compound is often used in medical research and has shown promising results in various experimental models.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ky 087 sodium involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antimicrobial activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the basic framework of the compound.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and efficacy.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous Flow Processing: This method involves the continuous addition of reactants and removal of products, allowing for a more efficient and scalable production process.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Ky 087 sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl groups (e.g., methyl, ethyl) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Ky 087 sodium has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound’s antimicrobial properties make it valuable in studying bacterial infections and developing new antibiotics.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in treating infections caused by Gram-positive bacteria.
Industry: The compound is used in the development of new antimicrobial agents and formulations for various industrial applications.
Mechanism of Action
The mechanism of action of Ky 087 sodium involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately causing cell death . The compound targets specific enzymes involved in cell wall synthesis, inhibiting their activity and preventing the bacteria from maintaining their structural integrity.
Comparison with Similar Compounds
Ky 087 sodium is unique in its broad-spectrum antimicrobial activity, particularly against Gram-positive organisms. Similar compounds include:
Cefcanel daloxate: A pro-drug that improves the oral absorption of this compound.
Cefalexin: Another cephalosporin antibiotic with similar antimicrobial properties.
Cefadroxil: A cephalosporin antibiotic used to treat various bacterial infections.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and spectrum of activity.
Properties
CAS No. |
30034-02-7 |
|---|---|
Molecular Formula |
C19H17N4NaO5S3 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N4O5S3.Na/c1-9-21-22-19(31-9)30-8-11-7-29-17-12(16(26)23(17)13(11)18(27)28)20-15(25)14(24)10-5-3-2-4-6-10;/h2-6,12,14,17,24H,7-8H2,1H3,(H,20,25)(H,27,28);/q;+1/p-1/t12-,14-,17-;/m1./s1 |
InChI Key |
WPWQYCKFBJBRPI-YCLOEFEOSA-M |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |
Related CAS |
41952-52-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















